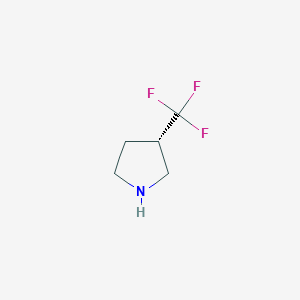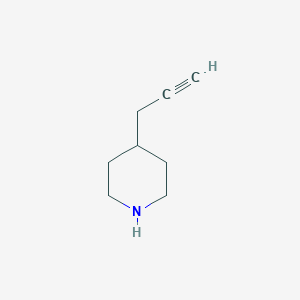
3-Methyl-1-pentyne
Descripción general
Descripción
3-Methyl-1-pentyne is an organic compound with the molecular formula C6H10 . It is an alkyne, a class of hydrocarbons characterized by a carbon-carbon triple bond .
Synthesis Analysis
3-Methyl-1-pentyne can be synthesized through the process of alkyne metathesis. This process involves the redistribution of alkene and alkyne bonds in a pair of reactants. The reaction utilizes a catalyst, often a metal alkylidene, to facilitate the process .Molecular Structure Analysis
The molecular structure of 3-Methyl-1-pentyne consists of a carbon-carbon triple bond. The triple bond is situated between the first and second carbon atoms, and the methyl group is on the third carbon, signifying its name 3-methyl-1-pentyne .Chemical Reactions Analysis
As an alkyne, 3-Methyl-1-pentyne exhibits a variety of unique chemical reactions due to the presence of the carbon-carbon triple bond. The main reactions of alkynes include addition reactions, oxidation, and polymerization .Physical And Chemical Properties Analysis
3-Methyl-1-pentyne is a colorless liquid under standard conditions, characterized by a strong, unpleasant odor. Being an alkyne, it displays weak intermolecular forces, hence it has a lower boiling point compared to its corresponding alkane or alkene .Aplicaciones Científicas De Investigación
Catalytic Hydrogenation
The catalytic hydrogenation of compounds like 3-methyl-1-pentyn-3-ol, which is structurally related to 3-Methyl-1-pentyne, has been explored in a capillary reactor. This process involves a "slurry Taylor" flow, offering an innovative method for fast catalytic hydrogenation with excellent repeatability, and is compared with traditional semi-batch conditions in a laboratory stirred tank vessel (Liedtke et al., 2013).
Molecular Spectroscopy
Studies on molecular spectroscopy have been conducted on compounds similar to 3-Methyl-1-pentyne, like 3-pentyn-1-ol. These studies involve measuring rotational spectra using microwave spectrometry, which helps in understanding the molecular structure and dynamics of these compounds (Eibl et al., 2016).
Polymerization
Research into the polymerization of methylpentynes, including 3-methyl-1-pentyne, reveals the use of transition metal catalysts to produce polymers with specific properties. These studies focus on the molecular weights and properties of the polymers produced, contributing to the field of polymer science and engineering (Masuda et al., 1982).
Vibrational Spectroscopy and Molecular Mechanics
Vibrational spectroscopy and molecular mechanics are employed in the study of compounds like 3-methyl-1-pentyne. These methods aid in understanding the conformational properties of the molecules and their stability, providing insights into their physical and chemical characteristics (Crowder & Carlisle, 1991).
Kinetic and Mass-Transfer Studies
Kinetic studies on the hydrogenation of related compounds like 3-methyl-1-pentyn-3-ol offer insights into reaction mechanisms and the influence of mass transfer on reaction progress. These studies are crucial in the field of catalysis and chemical reaction engineering (Nijhuis et al., 2003).
Safety And Hazards
Direcciones Futuras
The future directions of 3-Methyl-1-pentyne research could involve exploring its potential applications in industrial and academic settings. It can serve as a precursor for various other organic compounds, ranging from simple alkenes and alkanes to more complex molecules such as pharmaceuticals and polymers .
Propiedades
IUPAC Name |
3-methylpent-1-yne | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-4-6(3)5-2/h1,6H,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHJCCHSCFNKCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
82.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-pentyne | |
CAS RN |
922-59-8 | |
| Record name | 3-Methyl-1-pentyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-1-pentyne | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134992 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-METHYL-1-PENTYNE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33DA288VLR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





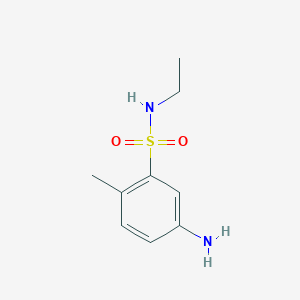
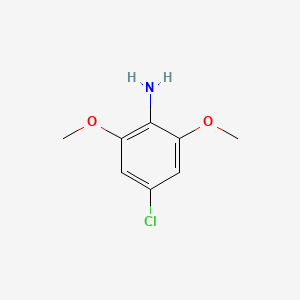
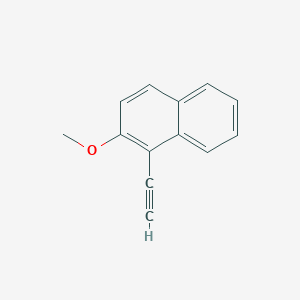

![Acetamide, N-[4-(ethylamino)phenyl]-](/img/structure/B3058784.png)
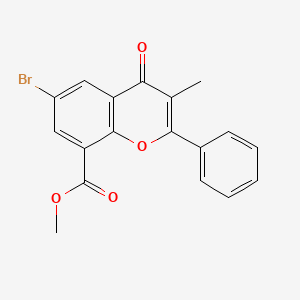



![N-[3-(aminomethyl)phenyl]butanamide](/img/structure/B3058791.png)
